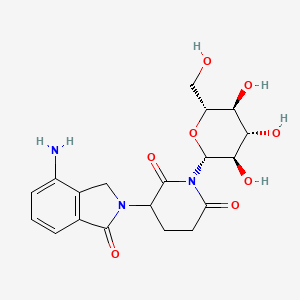
Lenalidomide N(imido)-Glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide N(imido)-Glucoside is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the N(imido)-Glucoside moiety aims to enhance its pharmacological properties and potentially reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide N(imido)-Glucoside typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then reduced to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and bases such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) at temperatures around 55°C .
Industrial Production Methods: Industrial production of this compound involves scalable and green processes. These methods focus on efficient reduction of the nitro group without the use of platinum group metals, ensuring a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: Lenalidomide N(imido)-Glucoside undergoes various chemical reactions, including:
Reduction: Typically involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in the precursor forms the amine derivative, which is a key intermediate in the synthesis of this compound .
Scientific Research Applications
Lenalidomide N(imido)-Glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of glucoside modification on the pharmacological properties of lenalidomide.
Biology: Investigated for its potential to modulate immune responses and its effects on various cell lines.
Medicine: Explored for its therapeutic potential in treating hematological malignancies and other diseases.
Industry: Utilized in the development of new drug formulations and delivery systems
Mechanism of Action
Lenalidomide N(imido)-Glucoside exerts its effects through multiple mechanisms:
Molecular Targets: Binds to the cereblon (CRBN) protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex.
Pathways Involved: Modulates the ubiquitination and subsequent proteasomal degradation of specific substrates, such as IKZF1 and IKZF3, leading to the death of multiple myeloma cells
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Pomalidomide: Another derivative of thalidomide, used in the treatment of multiple myeloma.
Lenalidomide: The base compound, widely used in clinical settings for its immunomodulatory and anti-cancer properties.
Uniqueness: Lenalidomide N(imido)-Glucoside is unique due to the addition of the glucoside moiety, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compounds .
Properties
Molecular Formula |
C19H23N3O8 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H23N3O8/c20-10-3-1-2-8-9(10)6-21(17(8)28)11-4-5-13(24)22(18(11)29)19-16(27)15(26)14(25)12(7-23)30-19/h1-3,11-12,14-16,19,23,25-27H,4-7,20H2/t11?,12-,14-,15+,16-,19-/m1/s1 |
InChI Key |
XFTPOISUOIGQAU-HUZNVNABSA-N |
Isomeric SMILES |
C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2CC3=C(C2=O)C=CC=C3N)C4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


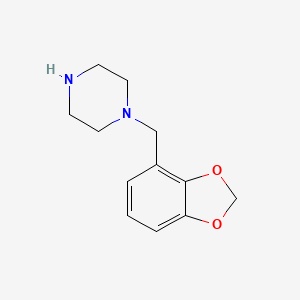
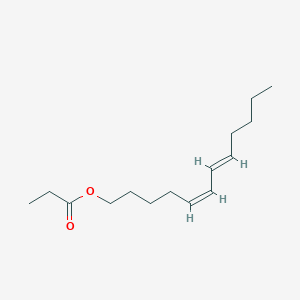
![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
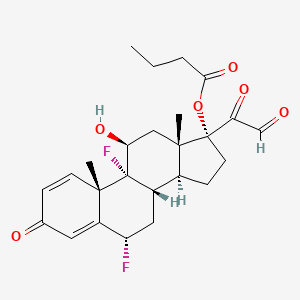
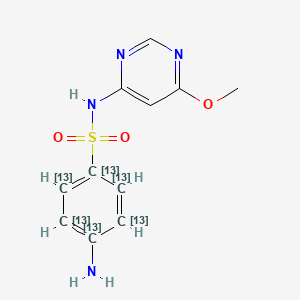

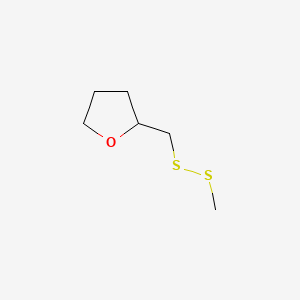
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
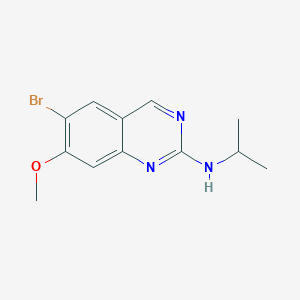
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)
![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
